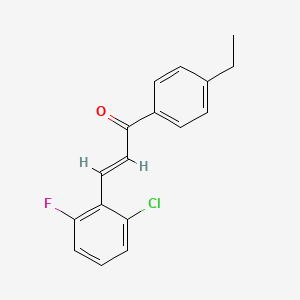

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings. The A-ring (2-chloro-6-fluorophenyl) features halogen substituents at the ortho and meta positions, while the B-ring (4-ethylphenyl) has an ethyl group at the para position.

Propriétés

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFO/c1-2-12-6-8-13(9-7-12)17(20)11-10-14-15(18)4-3-5-16(14)19/h3-11H,2H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNJZIFTVUDNCV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Applications De Recherche Scientifique

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its chalcone structure is known to interact with various biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices and materials.

Mécanisme D'action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key SAR Trends:

- Electronegativity and Potency : Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) enhance inhibitory activity. For example, cardamonin (IC₅₀ = 4.35 μM), which lacks B-ring substitutions, shows higher potency than derivatives with methoxy (electron-donating) groups (e.g., compound 2p, IC₅₀ = 70.79 μM) .

- Positional Effects : Substitutions at the para position of both rings are critical. Compound 2j (4-bromo on A-ring, 4-fluoro on B-ring) has an IC₅₀ of 4.70 μM, whereas replacing bromine with chlorine (2h) increases IC₅₀ to 13.82 μM, highlighting the role of electronegativity .

- Target Compound Analysis : The 4-ethyl group on the B-ring is less electronegative than halogens or nitro groups, suggesting moderate activity. However, its lipophilic nature may improve membrane permeability compared to polar substituents .

Crystallographic and Structural Comparisons

Dihedral Angles and Planarity:

- Chalcones with planar configurations (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°.

- Target Compound: No crystallographic data is available, but analogous compounds like (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one show dihedral angles of 25.07°, suggesting moderate planarity .

Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s ethyl group increases LogP compared to nitro or methoxy derivatives, suggesting better lipid membrane penetration .

- Bulkier Substituents : Anthracene-containing chalcones (e.g., (E)-1-(anthracen-9-yl)-3-(2-Cl-6-F-phenyl)prop-2-en-1-one) exhibit higher molecular weights and LogP, which may reduce solubility but enhance stacking interactions .

Research Findings and Implications

Activity vs. Substitution : The target compound’s 4-ethyl group balances lipophilicity and steric bulk, but its lack of strong EWGs likely limits potency compared to halogen-rich derivatives like 2j .

Synthetic Flexibility : The ethyl group offers a synthetic handle for further modifications, such as oxidation to a carboxylic acid or incorporation into prodrugs .

Activité Biologique

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14ClF

- Molecular Weight : 284.74 g/mol

- CAS Number : 1177235-79-8

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been studied for its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against cancer cells, particularly breast cancer cell lines such as MCF-7. The following table summarizes the IC50 values of various chalcone derivatives, including our compound of interest:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | MCF-7 | 7.1 |

| Benzylidene derivative 1d | MCF-7 | <10 |

| Pentacyclic derivative with fluorophenyl substituent | MCF-7 | 6.0 |

| Chalcone analog CA-4 | MCF-7 | 3.9 |

The antiproliferative effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one are attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and PARP cleavage, leading to programmed cell death.

- Inhibition of Key Proteins : The compound downregulates proteins associated with cell proliferation, such as CDK4 and Cyclin D1, disrupting the signaling pathways that promote tumor growth.

Study 1: Antiproliferative Effects in MCF-7 Cells

A study evaluated the effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one on MCF-7 breast cancer cells using the MTT assay. Results indicated an IC50 value of 7.1 µM, demonstrating significant inhibitory activity compared to control groups treated with standard chemotherapeutic agents.

Study 2: Mechanistic Insights

Further investigations revealed that treatment with this chalcone resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism contributing to apoptosis in cancer cells. Flow cytometry analysis confirmed an increase in early and late apoptotic populations following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.